Cas no 613-50-3 (6-Nitroquinoline)

6-Nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Nitroquinoline
- 6-nitro-quinolin
- Quinoline,6-nitro-
- 6-Nitrochinolin
- 6-nitro-quinoline
- QUINOLINE, 6-NITRO-
- SMHPLBXIVNQFBA-UHFFFAOYSA-N
- 7033583N3J
- NSC4141
- 6-nitro quinoline
- zlchem 253
- PubChem20822
- DSSTox_CID_984
- DSSTox_RID_75906
- Oprea1_756562
- Oprea1_316994
- DSSTox_GSID_20984
- KSC183E1L
- ZLC0063
- EBD22708
- BCP2
- J-200080
- NSC-4141
- BRN 0136138
- SR-01000473458-1
- EINECS 210-346-6
- InChI=1/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6
- BCP27373
- MFCD00006799
- STR06205
- DTXSID1020984
- UNII-7033583N3J
- N0252
- 6-Nitroquinoline, 98%
- AMY23304
- FT-0621280
- CHEMBL353078
- CAS-613-50-3
- EN300-86243
- SCHEMBL366012
- NSC 4141
- Q27265819
- F0848-0299
- 613-50-3
- Tox21_200508
- NCGC00248666-01
- AC-5110
- CCRIS 456
- CS-W017512
- NS00022499
- AKOS000131406
- A15691
- SR-01000473458
- 5-20-07-00326 (Beilstein Handbook Reference)
- AI3-08863
- DTXCID70984
- SY008973
- NITROQUINOLINE, 6-
- SB67571
- AC-907/25014227
- NCGC00258062-01
- 6-Nitroquinoline,97%
- DB-012204
- Quinoline, 6nitro
- BBL034646
- STL426671
-
- MDL: MFCD00006799
- インチ: 1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H
- InChIKey: SMHPLBXIVNQFBA-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C([H])=C([H])C([H])=N2)C=1[H])=O
- BRN: 0136138
計算された属性
- せいみつぶんしりょう: 174.042927g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 174.042927g/mol
- 単一同位体質量: 174.042927g/mol
- 水素結合トポロジー分子極性表面積: 58.7Ų
- 重原子数: 13
- 複雑さ: 202
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2190 (estimate)
- ゆうかいてん: 150.0 to 154.0 deg-C
- ふってん: 335.4°C at 760 mmHg
- フラッシュポイント: 156.7℃
- 屈折率: 1.6820 (rough estimate)
- PSA: 58.71000
- LogP: 2.66620
6-Nitroquinoline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H312,H332,H351
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-40
- セキュリティの説明: S7-S22-S36-S45
- RTECS番号:VC1900000
-
危険物標識:
- リスク用語:R20/21/22; R40
- セキュリティ用語:S7;S22;S36;S45
- ちょぞうじょうけん:Sealed in dry,Room Temperature
6-Nitroquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86243-1g |
6-nitroquinoline |
613-50-3 | 95% | 1g |
$26.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037711-10g |
6-Nitroquinoline |
613-50-3 | 98% | 10g |
¥75.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037711-25g |
6-Nitroquinoline |
613-50-3 | 98% | 25g |
¥159.00 | 2024-05-06 | |
eNovation Chemicals LLC | D387786-100g |
6-Nitroquinoline |
613-50-3 | 97% | 100g |
$320 | 2024-05-24 | |
eNovation Chemicals LLC | D402578-500g |
6-Nitroquinoline |
613-50-3 | 97% | 500g |
$900 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037711-100g |
6-Nitroquinoline |
613-50-3 | 98% | 100g |
¥740.00 | 2024-05-06 | |
TRC | N900683-500mg |
6-Nitroquinoline |
613-50-3 | 500mg |
$ 80.00 | 2022-06-03 | ||
Enamine | EN300-86243-0.1g |
6-nitroquinoline |
613-50-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Life Chemicals | F0848-0299-0.25g |
6-Nitroquinoline |
613-50-3 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
abcr | AB118273-25 g |
6-Nitroquinoline, 98%; . |
613-50-3 | 98% | 25g |
€101.50 | 2023-05-10 |
6-Nitroquinoline サプライヤー
6-Nitroquinoline 関連文献
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Nicolai A. Aksenov,Alexander V. Aksenov,Nikita K. Kirilov,Nikolai A. Arutiunov,Dmitrii A. Aksenov,Vladimir Maslivetc,Zhenze Zhao,Liqin Du,Michael Rubin,Alexander Kornienko Org. Biomol. Chem. 2020 18 6651
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2. 349. Derivatives of 4-chloro- and 6-nitro-quinolineJ. C. E. Simpson,P. H. Wright J. Chem. Soc. 1948 1707
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3. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanesAle? Halama,Vladimír Machá?ek J. Chem. Soc. Perkin Trans. 1 1999 2495
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Shujie Chen,Guoping Lu,Chun Cai New J. Chem. 2015 39 5360
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5. 232. Quinamine. Part IV. Sulphobenzeneazoquinamine and nitration and oxidation of quinamine to 3 : 6 : 8-trinitro-4-hydroxyquinolineG. Bendz,C. C. J. Culvenor,L. J. Goldsworthy,K. S. Kirby,Robert Robinson J. Chem. Soc. 1950 1130
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6. N-oxides and related compounds. Part XXXIV. The tautomerism of some naphtho-and quinolino-furoxansAltaf-ur-Rahman,A. J. Boulton,D. P. Clifford,G. J. T. Tiddy J. Chem. Soc. B 1968 1516
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7. Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetateAle? Halama,Jaromír Kaválek,Vladimír Machá?ek,Tomá? Weidlich J. Chem. Soc. Perkin Trans. 1 1999 1839
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8. Direct thioalkylation of nitroquinolines with alkanethiolate anions via nucleophilic displacement of a ring hydrogen atomTakehiko Kawakami,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 2000 3640
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9. A straightforward synthesis of some fused aza-arenes via nucleophilic displacement of a ring hydrogen atom in nitroarenes by aromatic hydrazone anions
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10. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acidR. B. Moodie,J. R. Penton,K. Schofield J. Chem. Soc. B 1971 1493
6-Nitroquinolineに関する追加情報
Introduction to 6-Nitroquinoline (CAS No. 613-50-3)
6-Nitroquinoline, identified by the chemical compound code CAS No. 613-50-3, is a nitro-substituted derivative of quinoline. This heterocyclic aromatic compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. Quinoline and its derivatives have a long-standing history in medicinal chemistry, with applications ranging from antimalarial agents to anticancer drugs. The introduction of a nitro group at the 6-position of the quinoline ring introduces distinct reactivity and biological activity, making it a valuable scaffold for further chemical modifications and drug development.
The chemical structure of 6-Nitroquinoline consists of a benzene-like quinoline core, which is characterized by a fused pyridine ring system. The presence of the nitro group (–NO₂) at the 6-position enhances the electron-withdrawing nature of the molecule, influencing its electronic properties and potential interactions with biological targets. This modification has been strategically employed to modulate the pharmacokinetic and pharmacodynamic profiles of quinoline derivatives, thereby expanding their therapeutic potential.
Recent advancements in computational chemistry and molecular modeling have provided deeper insights into the interactions between 6-Nitroquinoline and biological macromolecules. Studies have demonstrated that the nitro group can serve as a key pharmacophore, facilitating binding to specific enzymes and receptors involved in various disease pathways. For instance, research has highlighted the potential of 6-Nitroquinoline as a lead compound in developing inhibitors for enzymes such as topoisomerases and kinases, which are critical targets in oncology.
In addition to its pharmaceutical applications, 6-Nitroquinoline has shown promise in materials science, particularly in the synthesis of functional dyes and organic semiconductors. The nitro-substituted quinoline derivatives exhibit strong absorption characteristics in the visible spectrum, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The tunable electronic properties of these compounds allow for fine adjustments in device performance, enhancing efficiency and stability.
The synthesis of 6-Nitroquinoline typically involves nitration of quinoline under controlled conditions to ensure regioselectivity at the 6-position. Advances in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste generation and reducing environmental impact. These methods often employ catalytic systems that enhance reaction efficiency while maintaining high selectivity, aligning with global efforts toward sustainable pharmaceutical manufacturing.
Biological studies on 6-Nitroquinoline have revealed intriguing mechanisms of action that warrant further exploration. Preclinical trials have indicated that this compound exhibits inhibitory effects on certain cancer cell lines by interfering with DNA replication and transcription processes. The nitro group plays a pivotal role in these interactions, modulating redox-sensitive pathways within cancer cells. Such findings underscore the importance of 6-Nitroquinoline as a potential candidate for novel anticancer therapies.
Moreover, research has explored the antimicrobial properties of 6-Nitroquinoline, demonstrating its efficacy against Gram-positive bacteria and fungi. The structural features of this compound enable it to disrupt microbial cell membranes and inhibit essential metabolic pathways. These findings are particularly relevant in light of rising antibiotic resistance challenges, where novel antimicrobial agents are urgently needed.
The versatility of 6-Nitroquinoline as a chemical scaffold has also been leveraged in designing prodrugs that enhance bioavailability and target specificity. By incorporating additional functional groups or linkers into the molecule, researchers can modulate solubility, permeability, and metabolic stability. Such prodrug formulations hold promise for improving therapeutic outcomes while minimizing side effects.
In conclusion, 6-Nitroquinoline (CAS No. 613-50-3) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features, coupled with recent advancements in synthetic methodologies and biological research, position it as a cornerstone for innovation in drug discovery and material design. As scientific understanding continues to evolve, the potential applications of this remarkable molecule are expected to expand further, contributing to advancements in human health and technological progress.

